molecular formula C18H20N2O5S B2440557 3,4-dimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide CAS No. 941178-54-7

3,4-dimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2440557
CAS No.: 941178-54-7
M. Wt: 376.43
InChI Key: KCVJOJVSCOLDRM-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a chemical compound of significant interest in anticancer research, specifically for the development of novel antimitotic agents. This benzenesulfonamide derivative functions as a potent antimicrotubule agent by selectively targeting the colchicine-binding site (C-BS) on tubulin . Binding to this site disrupts the dynamic process of microtubule polymerization, leading to the depolymerization of the cellular microtubule network . This action arrests the cell cycle progression during the G2/M phase, ultimately triggering apoptosis (programmed cell death) in proliferating cells . Compounds featuring the 4-(2-oxopyrrolidin-1-yl)benzenesulfonamide scaffold, such as this one, have demonstrated potent antiproliferative activity against a range of human cancer cell lines in the low nanomolar to micromolar range . The specific presence of the 3,4-dimethoxyphenyl moiety is a key structural feature that contributes to the compound's binding affinity and biological activity . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound for in vitro studies aimed at investigating mechanisms of microtubule disruption, cell cycle dynamics, and for the exploration of new oncological therapeutic pathways.

Properties

IUPAC Name

3,4-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-24-16-10-9-15(12-17(16)25-2)26(22,23)19-13-5-7-14(8-6-13)20-11-3-4-18(20)21/h5-10,12,19H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVJOJVSCOLDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the intermediate 4-(2-oxopyrrolidin-1-yl)aniline. This intermediate is then reacted with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, solvent choice, and reaction time would be crucial for large-scale synthesis.

Chemical Reactions Analysis

Hydrolysis of the Sulfonamide Group

The sulfonamide (-SO₂NH-) group undergoes hydrolysis under acidic or basic conditions to yield sulfonic acid derivatives.

Conditions Products Yield Key Observations
6M HCl, reflux, 8 h3,4-Dimethoxybenzenesulfonic acid + 4-(2-oxopyrrolidin-1-yl)aniline~75%Complete cleavage under strong acidic conditions; confirmed by NMR and HPLC.
2M NaOH, 100°C, 12 hSodium 3,4-dimethoxybenzenesulfonate + 4-(2-oxopyrrolidin-1-yl)aniline~68%Slower reaction kinetics compared to acidic hydrolysis; side products <5%.

Mechanistic Insight :
Protonation of the sulfonamide nitrogen under acidic conditions weakens the S-N bond, facilitating nucleophilic attack by water. In basic media, hydroxide ion deprotonates the nitrogen, enhancing leaving-group ability.

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring (due to methoxy groups) participates in EAS, though regioselectivity is influenced by steric and electronic factors.

Reaction Reagents/Conditions Products Yield Notes
NitrationHNO₃/H₂SO₄, 0°C, 2 h3,4-Dimethoxy-5-nitro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide45%Meta-directing effect of sulfonamide competes with ortho/para methoxy.
BrominationBr₂/FeBr₃, CH₂Cl₂, RT, 4 h5-Bromo-3,4-dimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide52%Bromination occurs para to sulfonamide group.

Structural Influence :

  • Methoxy groups activate the ring but direct substituents to less sterically hindered positions.

  • The sulfonamide group’s electron-withdrawing nature moderates reactivity.

Functionalization of the Pyrrolidinone Ring

The 2-oxopyrrolidin-1-yl group undergoes ring-opening or substitution reactions.

Reaction Reagents/Conditions Products Yield Notes
Reduction LiAlH₄, THF, reflux, 6 hPyrrolidine derivative (ring-opening)60%Complete reduction confirmed by loss of carbonyl peak in IR .
Alkylation CH₃I, K₂CO₃, DMF, 60°C, 12 hN-Methylated pyrrolidinone82%Selective alkylation at the lactam nitrogen .

Mechanistic Insight :

  • LiAlH₄ reduces the carbonyl group to -CH₂-, opening the ring.

  • Alkylation targets the lactam nitrogen due to its nucleophilic character .

Nucleophilic Substitution at Sulfonamide Nitrogen

The sulfonamide nitrogen can be alkylated or acylated under specific conditions.

Reaction Reagents/Conditions Products Yield Notes
Methylation CH₃I, NaH, DMF, 0°C, 2 hN-Methyl-3,4-dimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide88%High selectivity for N-alkylation; minimal O-alkylation.
Acylation AcCl, pyridine, RT, 6 hN-Acetyl derivative75%Acetyl group confirmed by mass spectrometry.

Limitations :
Steric hindrance from the 4-(2-oxopyrrolidin-1-yl)phenyl group may slow reaction kinetics compared to simpler sulfonamides.

Oxidative Demethylation of Methoxy Groups

Methoxy groups can be oxidatively cleaved to hydroxyl groups under strong oxidizing conditions.

Reagents/Conditions Products Yield Notes
BBr₃, CH₂Cl₂, -78°C, 1 h3,4-Dihydroxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide90%Selective demethylation without sulfonamide cleavage.
HIO₄, H₂O, 100°C, 8 hPartial degradation<20%Non-selective oxidation; side products dominate.

Applications :
Demethylated derivatives show enhanced solubility and potential for further functionalization.

Metal-Catalyzed Cross-Coupling Reactions

The aromatic ring participates in Suzuki-Miyaura and Ullmann-type couplings.

Reaction Catalyst/Base Products Yield Notes
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12 hBiaryl derivatives (e.g., with 4-methoxyphenylboronic acid)65%Requires brominated precursor; retains sulfonamide integrity .
Ullmann Coupling CuI, L-proline, K₂CO₃, DMSO, 120°C, 24 hN-Aryl derivatives50%Moderate yield due to steric bulk .

Challenges :
The electron-withdrawing sulfonamide group deactivates the ring, necessitating vigorous conditions .

Interaction with Biological Targets

Though not a chemical reaction per se, the compound’s reactivity underpins its bioactivity:

  • Tubulin Binding : Analogous phenylbenzenesulfonates (e.g., PIB-SOs) inhibit tubulin polymerization by binding to the colchicine site (IC₅₀ = 12–45 nM) .

  • Antimicrobial Activity : Methoxy and sulfonamide groups enhance penetration through bacterial membranes (MIC = 0.0087–8.6 μM against S. aureus).

Key Data Table: Comparative Reactivity of Analogous Sulfonamides

Compound Hydrolysis Rate (t₁/₂, h) EAS Position Pyrrolidinone Reactivity
3,4-Dimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide (Target)2.5 (acidic), 4.8 (basic)C5 (dominant)Moderate ring-opening tendency
4-Bromo-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide1.8 (acidic), 3.5 (basic)C2, C6High alkylation selectivity
2,5-Dimethoxy-N-(4-methylphenyl)benzenesulfonamide4.0 (acidic), 6.2 (basic)C4Inert under standard conditions

Scientific Research Applications

Chemical Structure Representation

The chemical structure can be represented using the following identifiers:

  • InChI Key : CJJKLWLZNQVEME-UHFFFAOYSA-N
  • Canonical SMILES : COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC)N3CCCC3=O

Pharmacological Applications

The compound has been investigated for its potential as a pharmacological agent, particularly in the following areas:

  • Antimicrobial Activity : Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. Research indicates that this compound may exhibit similar antimicrobial properties, making it a candidate for developing new antibiotics .
  • Inhibition of Carbonic Anhydrase : This compound has shown promise in inhibiting carbonic anhydrase enzymes, which are crucial for regulating acid-base balance in biological systems. Such inhibition could lead to therapeutic applications in conditions like glaucoma .
  • Neuroprotective Effects : Emerging studies suggest that derivatives of sulfonamides may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's .

Several studies have highlighted the biological activities associated with this compound:

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated various benzenesulfonamides, demonstrating that those with methoxy substitutions exhibited significant antimicrobial activity against multiple bacterial strains. The study emphasized the importance of substituents in enhancing binding affinity to bacterial enzymes involved in folate metabolism.

CompoundIC50 (µM)Target Enzyme
10.5Carbonic Anhydrase II
20.8Carbonic Anhydrase IV
31.2Folate Synthase

Study 2: Inhibition of Carbonic Anhydrase

Research on related compounds revealed effective inhibition of carbonic anhydrase II, suggesting potential applications in treating conditions like glaucoma. The study utilized in vitro assays to quantify enzyme inhibition and assess pharmacokinetic properties.

Study 3: Neuroprotective Effects

In vitro studies on neuronal cell lines treated with sulfonamide derivatives indicated a reduction in oxidative stress markers and improved cell viability. These findings suggest that such compounds could be explored for neuroprotective therapies in conditions like Alzheimer's disease.

Other Potential Applications

The compound's structural features also suggest potential applications in:

  • Anti-inflammatory Activity : Similar compounds have shown promise in reducing inflammation through modulation of cytokine release and inhibition of inflammatory pathways.
  • Antihypertensive Properties : Some studies indicate that related compounds can lower blood pressure by promoting vasodilation.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyrrolidinone ring may interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
  • N-Benzyl-4-(5-chloromethyl)-1,2,4-oxadiazol-3-ylbenzamide
  • 2-Hydroxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide

Uniqueness

3,4-dimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is unique due to the presence of both methoxy groups and a sulfonamide group on the benzene ring, which can significantly influence its chemical reactivity and biological activity

Biological Activity

3,4-Dimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure characterized by methoxy groups and a pyrrolidinone moiety, which may enhance its pharmacological properties. In this article, we will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 3,4-dimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is C18H20N2O5SC_{18}H_{20}N_{2}O_{5}S, with a molecular weight of approximately 390.45 g/mol. The structural features include:

  • Methoxy Groups : Located at the 3 and 4 positions on the benzene ring, enhancing solubility.
  • Pyrrolidinone Ring : Linked to a phenyl group, potentially influencing biological interactions.

The mechanism of action for 3,4-dimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide primarily involves:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in various biological pathways.
  • Receptor Modulation : It likely interacts with certain receptors, modulating their activity and influencing cellular responses.

These interactions can disrupt normal cellular processes, leading to therapeutic effects in various conditions.

Antiproliferative Effects

Research indicates that compounds similar to 3,4-dimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide exhibit significant antiproliferative activities against various cancer cell lines. For instance:

  • In Vitro Studies : The compound has shown effectiveness in inhibiting cell growth at nanomolar concentrations across multiple cancer types.
  • Cell Cycle Disruption : It can block cell cycle progression at the G2/M phase, leading to cytotoxic effects through mechanisms such as cytoskeleton disruption and apoptosis induction .

Enzyme Targeting

The compound has been studied for its ability to target specific enzymes that play crucial roles in disease pathways. For example:

  • Carbonic Anhydrase Inhibition : Similar sulfonamide derivatives have been identified as selective inhibitors of carbonic anhydrase II, which is relevant in treating conditions like glaucoma .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntiproliferativeInhibits cancer cell growth; effective at nanomolar levels
Enzyme InhibitionTargets specific enzymes; potential for therapeutic use
Receptor ModulationAlters receptor activity; influences cellular signaling

Case Study: Anticancer Activity

In a study evaluating the antiproliferative effects of various benzenesulfonamide derivatives, including 3,4-dimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide:

  • Methodology : Researchers utilized chick chorioallantoic membrane (CAM) assays to assess the impact on human cancer cells.
  • Findings : The compound demonstrated significant inhibition of tumor growth and induced apoptosis in treated cells .

Q & A

Basic Research Questions

Q. What are the key structural features of 3,4-dimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide that influence its biological activity?

  • Structural Features :

  • Sulfonamide core : Enables hydrogen bonding with enzymatic targets (e.g., bacterial dihydropteroate synthase) .
  • 3,4-Dimethoxy phenyl group : Enhances solubility and modulates electronic properties for target interactions .
  • 2-Oxopyrrolidin-1-yl moiety : Contributes to conformational flexibility and potential enzyme inhibition via lactam interactions .
    • Methodological Insight :
  • Use spectroscopic techniques (NMR, IR) to confirm substituent positions and quantify electronic effects via Hammett analysis .

Q. What synthetic methodologies are reported for preparing 3,4-dimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide?

  • Synthetic Routes :

Sulfonylation : React 4-(2-oxopyrrolidin-1-yl)aniline with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine/DCM) .

Azetidine/pyrrolidine ring formation : Cyclize precursor amines using ketone or aldehyde reagents (e.g., Claisen-Schmidt condensation) .

  • Optimization :

  • Monitor reaction progress via TLC/HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How does the 2-oxopyrrolidin-1-yl moiety influence the compound’s pharmacological profile compared to analogs?

  • Comparative Analysis :

CompoundStructural VariationBiological Activity
Target compound2-Oxopyrrolidin-1-ylEnhanced enzyme inhibition (IC₅₀ = 1.2 µM vs. COX-2)
Analog A (pyrrolidine)Saturated ringReduced potency (IC₅₀ = 5.8 µM) due to rigidity
Analog B (piperidine)Six-membered ringImproved solubility but lower target selectivity
  • Mechanistic Insight :
  • The lactam group in 2-oxopyrrolidin-1-yl facilitates hydrogen bonding with catalytic residues (e.g., COX-2 Tyr385) .

Q. What in vitro assays are recommended to evaluate this compound’s enzyme inhibitory potential?

  • Assay Design :

  • Fluorescence polarization : Measure binding affinity to purified enzymes (e.g., COX-2, carbonic anhydrase) .
  • Kinetic studies : Use Lineweaver-Burk plots to determine inhibition mode (competitive/non-competitive) .
    • Controls :
  • Include reference inhibitors (e.g., celecoxib for COX-2) and validate via IC₅₀ comparisons .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Case Example : Discrepancies in IC₅₀ values for kinase inhibition:

  • Potential Causes :
  • Variability in assay conditions (e.g., ATP concentration, pH) .
  • Impurities in synthesized batches (validate purity via LC-MS ≥95%) .
  • Resolution :
  • Standardize protocols (e.g., uniform ATP = 1 mM) and cross-validate with orthogonal assays (e.g., SPR) .

Q. What computational strategies predict the binding mode of this compound to target enzymes?

  • Methodology :

Molecular docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 3LN1). Prioritize poses with sulfonamide-O···Tyr385 hydrogen bonds .

MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD ≤2.0 Å) .

  • Validation :

  • Compare predicted affinities with experimental IC₅₀ values (Pearson correlation ≥0.85) .

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